Vinyldimethylbenzylsilane
Description
Vinyldimethylbenzylsilane is a hypothetical organosilicon compound characterized by a vinyl group, two methyl groups, and a benzyl group attached to a silicon atom. While specific data on this compound is absent in the provided evidence, comparisons can be drawn with structurally similar silanes, such as Dichloromethylvinylsilane, Vinyltrimethoxysilane, and hydrolysis products of chloroethenyldimethylsilane. These compounds share functional groups (e.g., vinyl, methyl, or chloro substituents) and are widely used in industrial applications, including adhesives, coatings, and intermediates .
Properties
CAS No. |
18001-46-2 |
|---|---|
Molecular Formula |
C11H16Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
benzyl-ethenyl-dimethylsilane |
InChI |
InChI=1S/C11H16Si/c1-4-12(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
YWUOHGZSMYKDCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Vinyldimethylbenzylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: Medicine: It is explored for its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: this compound is utilized in the production of silicon-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which vinyldimethylbenzylsilane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a reagent or intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of carbon-silicon bonds in hydrosilylation reactions.
Comparison with Similar Compounds
Chemical Structures and Identifiers
Stability and Reactivity
- Dichloromethylvinylsilane : High reactivity due to chlorine substituents; prone to hydrolysis and condensation reactions .
- Vinyltrimethoxysilane: Hydrolyzes in moisture to form silanol intermediates, enabling adhesion promotion .
- Hydrolysis products of chloroethenyldimethylsilane : Cured forms are exempt from EPA reporting, indicating reduced reactivity post-polymerization .
Key Research Findings
- Workplace Safety : Chlorinated silanes like Dichloromethylvinylsilane and hydrolysis products require stringent exposure controls (e.g., ventilation, PPE) to mitigate liver and mutagenic risks .
- Environmental Impact : Vinyltrimethoxysilane disposal must avoid water contamination, aligning with EPA guidelines for silane derivatives .
- Industrial Limitations : Post-cured silane products are exempt from EPA reporting, emphasizing the need for proper polymerization to reduce hazards .
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